molecular formula C30H22O11 B12392152 Genkwanol C

Genkwanol C

Cat. No.: B12392152
M. Wt: 558.5 g/mol
InChI Key: JTLAASAWWOBQSW-LXOKDWSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Genkwanol C is a biflavonoid compound found in the roots of Stellera chamaejasme and Radix Wikstroemiae . It is known for its potent antiviral activity, particularly against respiratory syncytial virus . The chemical structure of this compound is characterized by its complex flavonoid framework, which contributes to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Genkwanol C typically involves the extraction from natural sources such as Stellera chamaejasme and Radix Wikstroemiae. The extraction process includes the use of solvents like ethanol, followed by chromatographic techniques such as silica gel, Sephadex LH-20, and high-performance liquid chromatography (HPLC) to isolate the compound .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification methods used in laboratory settings. The use of large-scale chromatographic techniques and solvent extraction is essential for obtaining high purity this compound.

Chemical Reactions Analysis

Types of Reactions

Genkwanol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like chloroform, dichloromethane, and ethyl acetate are often used to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield dihydroflavonoids.

Scientific Research Applications

Genkwanol C has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Genkwanol C involves its interaction with viral proteins, inhibiting the replication of respiratory syncytial virus. It also exhibits cytotoxic effects by inducing apoptosis in cancer cells through the modulation of protein expression and cell cycle arrest . The molecular targets and pathways involved include viral polymerases and apoptotic signaling pathways.

Comparison with Similar Compounds

Genkwanol C is unique among biflavonoids due to its potent antiviral and anticancer activities. Similar compounds include:

These compounds share structural similarities with this compound but differ in their biological activities and potency.

Properties

Molecular Formula

C30H22O11

Molecular Weight

558.5 g/mol

IUPAC Name

(1R,4R,5S,12R,13S)-5,13,16,18-tetrahydroxy-4,12-bis(4-hydroxyphenyl)-3,11,21-trioxapentacyclo[11.8.0.01,10.02,7.015,20]henicosa-2(7),9,15,17,19-pentaene-8,14-dione

InChI

InChI=1S/C30H22O11/c31-15-5-1-13(2-6-15)25-21(36)11-18-19(34)12-23-30(28(18)40-25)29(38,27(39-23)14-3-7-16(32)8-4-14)26(37)24-20(35)9-17(33)10-22(24)41-30/h1-10,12,21,25,27,31-33,35-36,38H,11H2/t21-,25+,27+,29-,30+/m0/s1

InChI Key

JTLAASAWWOBQSW-LXOKDWSYSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=O)C=C3[C@]24[C@@]([C@H](O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O

Canonical SMILES

C1C(C(OC2=C1C(=O)C=C3C24C(C(O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O

Origin of Product

United States

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